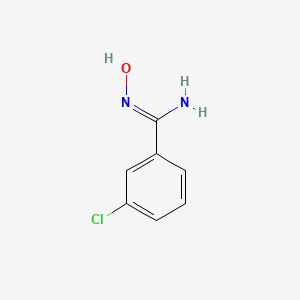
3-chloro-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7ClN2O . It is a white substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with a chlorine atom (Cl), an imidamide group (N’HC(=NH)), and a hydroxy group (OH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical and Chemical Properties Analysis
3-Chloro-N’-hydroxybenzenecarboximidamide is a white substance . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.Scientific Research Applications
Novel Carbene Transformations
Research by Nikitina and Sheridan (2002) in the Journal of the American Chemical Society explores the use of a related compound, 3-chloro-3-(2-benzoxazolyl)diazirine, in novel carbene transformations. They demonstrate the irradiation process that leads to a variety of intermediates and products, suggesting potential applications in synthetic organic chemistry (Nikitina & Sheridan, 2002).
Schiff Base Ligands and Metal Complexes
Ahmadi and Amani (2012) in Molecules explored Schiff base ligands containing azo groups and their corresponding copper(II) and cobalt(II) metal complexes. While not directly using 3-chloro-N'-hydroxybenzenecarboximidamide, their study illustrates the relevance of similar compounds in the synthesis and characterization of metal complexes, potentially guiding future applications in material science (Ahmadi & Amani, 2012).
Environmental Degradation Studies
Briggs and Ogilvie's (1971) work in Pesticide Science on the metabolism of 3-Chloro-4-methoxyaniline in soil provides insights into the environmental degradation and behavior of structurally related compounds. This can be crucial for assessing the environmental impact and safety of using compounds like this compound (Briggs & Ogilvie, 1971).
Chromogenic Systems in Clinical Chemistry
Fossati and Prencipe (2010) in Clinical Chemistry highlight the application of chromogenic systems, including derivatives of chlorobenzenes, in clinical assays. Their work underscores the potential for related compounds in developing clinical diagnostic tools (Fossati & Prencipe, 2010).
Isotopic Abundance and Industrial Applications
Trivedi et al. (2016) investigated the isotopic abundance in biofield energy treated 1-Chloro-3-Nitrobenzene, illustrating how modifications in isotopic composition can impact the physical, chemical, and thermal properties of such compounds. This research could guide the development of specialized materials and chemicals in various industries (Trivedi et al., 2016).
Organometallic Chemistry
Ghedini et al. (1992) in the Journal of Organometallic Chemistry explore the reactions of cyclopalladated chloro-dimers, related to chloro-substituted benzene compounds. Such studies are valuable for understanding the complex interactions in organometallic chemistry, with potential implications for catalysis and material synthesis (Ghedini et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that n-halamine derivatives, such as 3-chloro-n-hydroxy-benzamidine, can easily release chlorine when stimulated by high-energy photons . This suggests that the compound may interact with biological targets that are sensitive to chlorine or oxidative stress.
Mode of Action
The compound’s ability to release chlorine suggests that it may exert its effects through oxidative mechanisms . Chlorine is a strong oxidizing agent that can disrupt biological molecules, potentially leading to cellular damage or death.
Result of Action
Given its ability to release chlorine, the compound could potentially induce oxidative stress in cells, leading to cellular damage or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-hydroxy-benzamidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy.
Biochemical Analysis
Biochemical Properties
3-chloro-N-hydroxy-benzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as trypsin and other serine proteases, inhibiting their activity by binding to their active sites . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents targeting these enzymes.
Cellular Effects
The effects of 3-chloro-N-hydroxy-benzamidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, its role in inhibiting specific enzymes can lead to alterations in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 3-chloro-N-hydroxy-benzamidine exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are altered. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing enzyme-targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-hydroxy-benzamidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-N-hydroxy-benzamidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-chloro-N-hydroxy-benzamidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential damage to tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
3-chloro-N-hydroxy-benzamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of specific enzymes can lead to alterations in the flow of metabolites through biochemical pathways, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-chloro-N-hydroxy-benzamidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-chloro-N-hydroxy-benzamidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Studying the subcellular localization provides insights into the compound’s mechanism of action and its potential effects on cellular processes.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-N'-hydroxybenzenecarboximidamide involves the reaction of 3-chlorobenzenecarboxylic acid with hydroxylamine hydrochloride to form 3-chloro-N'-hydroxybenzenecarboximidamide.", "Starting Materials": [ "3-chlorobenzenecarboxylic acid", "hydroxylamine hydrochloride", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 3-chlorobenzenecarboxylic acid in water.", "Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Dissolve hydroxylamine hydrochloride in water and add it to the solution of 3-chlorobenzenecarboxylic acid.", "Heat the reaction mixture at 80-90°C for 2-3 hours.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain 3-chloro-N'-hydroxybenzenecarboximidamide." ] } | |
CAS No. |
1319746-47-8 |
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
WYAJMVHDMUWQQA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=N\O)/N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


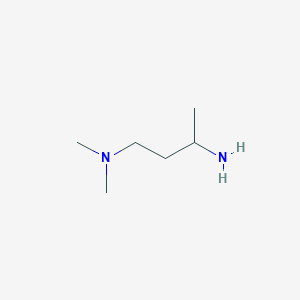


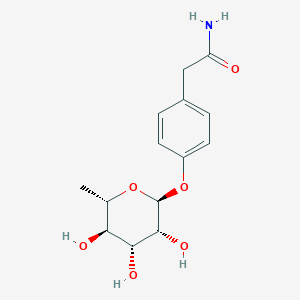
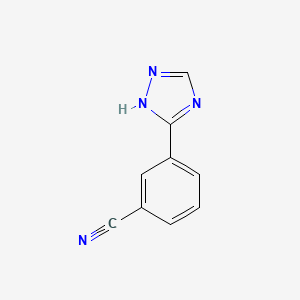
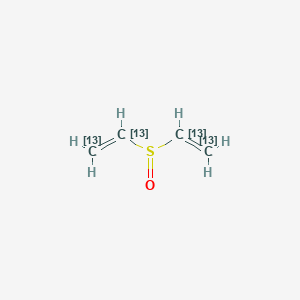
![tert-Butyl N-{[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B3418856.png)
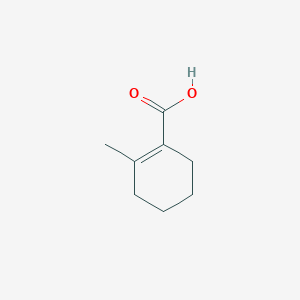

![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)



